molecular formula C21H13N5O2 B2846516 2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile CAS No. 478081-45-7

2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile

Cat. No.: B2846516
CAS No.: 478081-45-7
M. Wt: 367.368
InChI Key: QSTYDKIQNGVXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Substituted Pyridine Tricarbonitriles

The synthesis of substituted pyridines dates to the 19th century, with early methods relying on coal tar extraction. However, the advent of modern synthetic techniques, such as the Kröhnke pyridine synthesis, revolutionized access to functionalized pyridines. Discovered in the mid-20th century, the Kröhnke method enables the efficient construction of polysubstituted pyridines via Michael addition and cyclization steps. For tricarbonitrile derivatives, advancements in cyanogen bromide chemistry and nucleophilic substitution strategies allowed precise installation of nitrile groups at the 3-, 4-, and 5-positions of the pyridine ring. Early 21st-century combinatorial approaches further expanded the diversity of these compounds, enabling high-throughput screening for pharmaceutical applications.

Classification within Heterocyclic Chemistry Framework

Pyridine tricarbonitriles belong to the broader family of nitrogen-containing heterocycles. Their classification hinges on three key features:

  • Core Structure : A six-membered aromatic ring with one nitrogen atom (pyridine).
  • Substituents : Three cyano (-C≡N) groups at positions 3, 4, and 5, conferring electron-withdrawing properties.
  • Ancillary Groups : Variable substituents at positions 2 and 6, such as amino (-NH₂) and aryloxy groups (e.g., 4-methoxyphenoxy).

This combination places them within the tricyanobutadiene-containing pyridines subclass, characterized by extended π-conjugation and enhanced electrophilicity.

Significance of 2-Amino-6-[4-(4-Methoxyphenoxy)Phenyl]Pyridine-3,4,5-Tricarbonitrile in Research

This compound exemplifies the synergy between electronic modulation and biological activity. The amino group at position 2 enhances solubility and hydrogen-bonding capacity, while the 4-methoxyphenoxy moiety introduces steric bulk and lipophilicity. Studies highlight its role as a precursor in synthesizing kinase inhibitors, particularly Pim-1 kinase antagonists implicated in cancer therapy. For instance, structurally related 3-cyanopyridines exhibit IC₅₀ values as low as 6.95 µM against hepatocellular carcinoma (HepG2) cells, outperforming reference drugs like 5-fluorouracil.

Positioning within Tricyanobutadiene-Containing Pyridine Derivatives

Tricyanobutadiene moieties arise from the conjugation of three cyano groups with the pyridine ring, creating a polarized electron-deficient system. In this compound, this system facilitates:

  • Charge transfer interactions with electron-rich biological targets.
  • Stabilization of transition states in nucleophilic aromatic substitution reactions.
  • Enhanced thermal stability due to delocalized π-electrons, as evidenced by melting points exceeding 250°C in analogous compounds.

The table below summarizes key structural and electronic properties:

Property Value/Description Source
Molecular Formula C₂₁H₁₃N₅O₂
Molecular Weight 367.4 g/mol
Electron-Withdrawing Groups 3 × -C≡N, 1 × -O-C₆H₄-OCH₃
Key Reactivity Sites Position 2 (amino), Position 6 (aryloxy)

Properties

IUPAC Name

2-amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O2/c1-27-14-6-8-16(9-7-14)28-15-4-2-13(3-5-15)20-18(11-23)17(10-22)19(12-24)21(25)26-20/h2-9H,1H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTYDKIQNGVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is a member of the pyridine family known for its diverse biological activities. Its structural characteristics suggest potential applications in pharmacology, particularly in the treatment of metabolic disorders and cancer. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyridine core and subsequent functionalization to introduce the methoxy and phenoxy groups. The synthetic pathway is crucial as it influences the biological properties of the resulting compound.

Antihyperlipidemic Activity

Research has indicated that derivatives similar to this compound exhibit significant hypolipidemic effects . A study focused on a series of pyrimidine derivatives demonstrated that some compounds significantly reduced lipid levels in high-fat diet-induced hyperlipidemic rats. These findings suggest that such compounds could be promising candidates for managing lipid metabolism disorders .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain thienopyrimidine derivatives demonstrated selective antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations . Although specific data on this compound is limited, its structural similarities to these active compounds imply potential efficacy against tumor growth.

Case Studies

  • Hypolipidemic Study : A study evaluated a series of compounds structurally related to this compound for their ability to lower cholesterol levels in vivo. The results showed significant reductions in total cholesterol and triglycerides compared to control groups .
  • Anticancer Activity : A comparative analysis of thienopyrimidine derivatives indicated that modifications in the chemical structure could enhance anticancer activity. The most promising derivatives were found to inhibit key pathways involved in tumor growth and proliferation .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Reference
2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine...HypolipidemicNot specified
Thienopyrimidine Derivative AAntiproliferative0.013
Thienopyrimidine Derivative BAntiproliferative3.8

The proposed mechanisms by which compounds similar to this compound exert their biological effects include:

  • PPAR Agonism : Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis.
  • Cell Cycle Inhibition : Compounds may interfere with cell cycle progression in cancer cells, leading to apoptosis or reduced proliferation rates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile exhibit significant anticancer properties. Studies have shown that derivatives of pyridine and tricarbonitrile can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain derivatives effectively inhibited the growth of human cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways . Such properties make it a candidate for developing new antimicrobial agents.

Agricultural Science

Herbicidal Activity
In agricultural applications, this compound has been investigated for its herbicidal potential. Its structural characteristics allow it to interact with specific biochemical pathways in plants, leading to inhibition of growth in undesirable weeds while promoting crop safety. Field studies have reported effective weed control when applied at appropriate concentrations .

Pesticide Development
Additionally, the compound's chemical structure has been explored for developing novel pesticides. Its ability to target specific pests while minimizing toxicity to non-target organisms is a significant advantage in sustainable agriculture practices. Research is ongoing to optimize formulations that enhance efficacy and reduce environmental impact .

Materials Science

Polymeric Materials
In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of this compound into polymers has shown improvements in tensile strength and resistance to thermal degradation . These enhancements make it suitable for applications in high-performance materials used in various industries.

Nanocomposites
The compound has also been utilized in the development of nanocomposites. By combining it with nanomaterials such as graphene or carbon nanotubes, researchers have created composites with superior electrical conductivity and mechanical strength. These nanocomposites are being explored for applications in electronics and energy storage devices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant inhibition of cancer cell proliferation; potential drug candidate.
Antimicrobial Activity Effective against multiple bacterial strains; potential for new antibiotics.
Herbicidal Activity Effective weed control; safe for crops at optimal application rates.
Pesticide Development Target-specific pest control; reduced toxicity to beneficial organisms.
Polymeric Materials Enhanced mechanical properties and thermal stability in polymer matrices.
Nanocomposites Improved electrical conductivity and strength in composite materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-amino-pyridine-3,4,5-tricarbonitriles with aryl substituents at the 6-position. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound 4-(4-methoxyphenoxy)phenyl C₂₀H₁₃N₅O₂ 367.35* Expected: ν(C≡N) ~2185 cm⁻¹; δ(Ar-H) ~7.1–8.1 ppm
2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile 4-bromophenyl C₁₄H₆BrN₅ 324.15 ν(C≡N): ~2185 cm⁻¹; ν(C-Br): ~600 cm⁻¹
2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile 4-chlorophenyl C₁₄H₆ClN₅ 279.69 ν(C≡N): ~2185 cm⁻¹; ν(C-Cl): ~750 cm⁻¹
2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile 4-(trifluoromethyl)phenyl C₁₅H₆F₃N₅ 313.24 ν(C≡N): ~2185 cm⁻¹; ν(C-F): ~1200 cm⁻¹
2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile 4-(4-chloro-3-fluorophenoxy)phenyl C₁₉H₁₀ClF₃N₅O 437.76 Not reported; likely ν(C-F) ~836 cm⁻¹ (analogous to )

Notes:

  • Electronic Effects: The methoxyphenoxy group in the target compound is electron-donating due to the methoxy (-OCH₃) substituent, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) in analogs .
  • Molecular Weight : Halogenated derivatives (Br, Cl) exhibit higher molecular weights than the target compound, whereas trifluoromethyl substitution increases hydrophobicity .
  • Spectral Signatures: All compounds show characteristic cyano (C≡N) stretches near 2185 cm⁻¹ (IR) . Halogenated analogs display distinct absorption bands (e.g., C-Br at ~600 cm⁻¹, C-F at ~836 cm⁻¹) .

Preparation Methods

Cyano Group Installation

Late-stage cyanation may address incomplete nitrile incorporation during cyclocondensation. Patent US7199257B1 describes sulfonyl-directed cyanation using CuCN/KCN in dimethylacetamide (DMAc) at 150°C. Applied to the pyridine intermediate, this could introduce residual cyano groups at C3, C4, or C5.

Amination at C2

The C2 amino group is introduced via Hofmann degradation or catalytic amination. For example, treating a bromopyridine precursor with aqueous NH₃ in the presence of Pd/C (10 wt%) at 120°C achieves >80% amination efficiency.

Catalytic Coupling for Aryl Ether Linkage

The 4-(4-methoxyphenoxy)phenyl moiety is appended via Ullmann or Buchwald-Hartwig coupling. Using 4-iodophenol and 1-fluoro-4-methoxybenzene , a CuI/1,10-phenanthroline catalyst in DMSO at 110°C forms the diaryl ether bond. Subsequent Suzuki-Miyaura coupling with a boronic ester-functionalized pyridine completes the assembly.

Table 2: Coupling Reaction Optimization

Coupling Type Catalyst System Base Solvent Yield (%)*
Ullmann CuI, 1,10-phenanthroline Cs₂CO₃ DMSO ~68
Suzuki Pd(PPh₃)₄ NaHCO₃ THF/H₂O ~75

*Reported yields for analogous systems.

Crystallographic and Mechanistic Validation

X-ray diffraction of related pyridine-tricarbonitriles confirms planar geometries stabilized by C–H···N/F interactions. Density functional theory (DFT) calculations (B97-3c composite method) predict a rate-limiting cyclization step with ΔG‡ ≈28.8 kcal/mol, aligning with observed reaction times (6–12 h).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Use multi-step condensation reactions involving substituted pyridine precursors and phenoxy-phenyl intermediates. For example, describes a similar pyridine derivative synthesized via Suzuki-Miyaura coupling for aryl group introduction .
  • Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Monitor reaction progress via TLC or HPLC .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using NMR (¹H/¹³C) and HPLC (>95%) .

Q. How can the structural conformation of this compound be rigorously characterized?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SCXRD) to resolve bond angles and torsion angles, as demonstrated for analogous pyridine derivatives in .
  • Use FT-IR to confirm functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, amino N-H stretches at ~3300 cm⁻¹).
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

  • Methodology :

  • Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for the methoxyphenoxy and pyridine moieties .
  • Use differential scanning calorimetry (DSC) to identify unique thermal transitions (e.g., melting points, decomposition temperatures) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis and cyclic voltammetry data .
  • Analyze charge distribution to predict reactivity sites for further functionalization .

Q. What strategies resolve contradictions in reported biological activities of analogous pyridine-tricarbonitriles?

  • Methodology :

  • Conduct comparative structure-activity relationship (SAR) studies. For example, and highlight the impact of substituents (e.g., nitrophenyl vs. trifluoromethyl) on bioactivity .
  • Validate assays using standardized protocols (e.g., enzyme inhibition IC₅₀ measurements) and control compounds to isolate confounding variables .

Q. How can the compound’s solubility and stability be enhanced for in vitro pharmacological studies?

  • Methodology :

  • Design co-crystallization experiments with cyclodextrins or surfactants (e.g., ’s cationic surfactant system) to improve aqueous solubility .
  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. What mechanistic insights explain its potential as a kinase inhibitor or DNA intercalator?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with target proteins (e.g., EGFR kinase). Validate with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements .
  • Perform ethidium bromide displacement assays to assess DNA intercalation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.